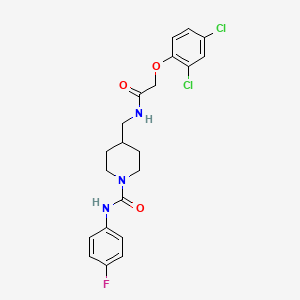
4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22Cl2FN3O3 and its molecular weight is 454.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperidine ring, an acetamido group, and a dichlorophenoxy moiety, which have been linked to various biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy in different biological models, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
- Molecular Formula : C21H22Cl2FN3O3
- Molecular Weight : 454.32 g/mol
- Purity : Typically around 95% in research applications.
The compound's biological activity is largely attributed to its interaction with various molecular targets. The dichlorophenoxy group is known for its role in herbicides and has been shown to influence cellular pathways related to growth and apoptosis. Additionally, the piperidine structure contributes to its binding affinity for specific receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
- Receptor Modulation : It interacts with NMDA receptors, influencing neurotransmitter release and potentially providing neuroprotective effects.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.84 ± 0.54 | Induces G2/M phase arrest and apoptosis |
| HT-29 (Colon Cancer) | 1.7 | Inhibits MMP-2 and MMP-9, reducing cell migration |
| OVCAR-4 (Ovarian Cancer) | 3.4 - 1.1 | Reduces VEGF levels by inhibiting STAT3 |
These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer types through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Neuroprotective Effects
In models of neurodegeneration, particularly those induced by NMDA receptor overactivation, the compound has demonstrated protective effects by reducing neuronal damage. This is likely due to its ability to modulate excitotoxicity pathways.
Case Studies
-
Study on Mitochondrial Function :
A recent study investigated the effects of related compounds on rat liver mitochondria, revealing that exposure to similar phenoxyacetic acid derivatives impacted mitochondrial membrane integrity and ATP synthesis without inducing oxidative stress. This study highlights the potential for compounds like this compound to influence energy metabolism in cells . -
Docking Studies :
Molecular docking studies have indicated that the phenoxy group forms critical interactions with target proteins involved in cancer progression, further supporting its role as a potent inhibitor of tumor growth .
科学研究应用
Neurological Disorders
Research indicates that compounds similar to 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may exhibit anticonvulsant properties. Studies have shown that derivatives of piperidine structures can effectively modulate neurotransmitter systems, potentially providing relief in conditions such as epilepsy and neuropathic pain .
Pain Management
The compound's structure suggests its potential as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial for managing chronic pain syndromes, particularly neuropathic pain, which often proves resistant to conventional treatments . Clinical studies are necessary to validate these effects in human subjects.
Anticancer Activity
Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the dichlorophenoxy group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival . Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Case Study 1: Anticonvulsant Activity
A study synthesized various quinazolinone derivatives, including compounds structurally related to this compound. Results indicated significant anticonvulsant activity in certain derivatives, highlighting the importance of structural modifications in enhancing pharmacological efficacy .
Case Study 2: Pain Relief Mechanisms
Research focusing on piperidine derivatives has demonstrated their effectiveness as analgesics through dual inhibition of serotonin and norepinephrine reuptake. This mechanism is particularly beneficial in treating neuropathic pain conditions, supporting further investigation into the specific roles of compounds like this compound in pain management strategies .
属性
IUPAC Name |
4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN3O3/c22-15-1-6-19(18(23)11-15)30-13-20(28)25-12-14-7-9-27(10-8-14)21(29)26-17-4-2-16(24)3-5-17/h1-6,11,14H,7-10,12-13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUTZFBLVKIJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













